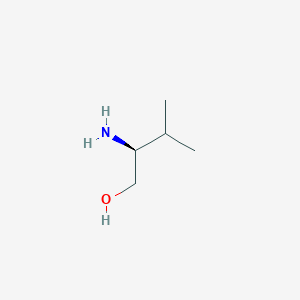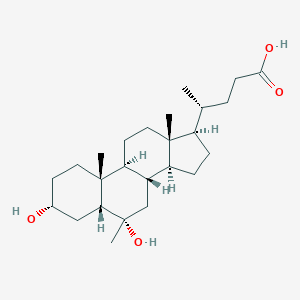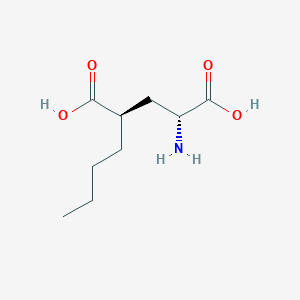
(4R)-4-Butyl-D-glutamic acid
描述
Synthesis Analysis
The synthesis of glutamic acid derivatives, including those similar to “(4R)-4-Butyl-D-glutamic acid”, involves complex organic synthesis techniques aimed at introducing various functional groups and achieving the desired stereochemistry. Techniques include Lewis acid catalyzed reactions, cycloadditions, and conjugate additions, often under chiral phase-transfer conditions to ensure stereo-specificity. For instance, the catalytic enantioselective synthesis via tandem conjugate addition-elimination of activated allylic acetates under chiral PTC conditions represents a general approach for synthesizing 4-alkylidenyl glutamic acid derivatives, showcasing the diversity of methods used in the synthesis of complex amino acids (Ramachandran et al., 2005).
Molecular Structure Analysis
The molecular structure of glutamic acid derivatives is characterized by the presence of an amino group and a carboxylic acid group, along with specific substituents that define their stereochemistry and functional properties. The structural elucidation often involves advanced analytical techniques, such as X-ray crystallography, to confirm the absolute configurations of the synthesized compounds, as seen in the synthesis and characterization of various glutamic acid isomers (Jane et al., 1996).
Chemical Reactions and Properties
Glutamic acid derivatives undergo various chemical reactions, including cycloadditions, enantioselective conjugate additions, and phase-transfer catalyzed reactions. These reactions are pivotal for introducing different substituents and achieving the desired stereochemistry. The chemical properties of these derivatives are influenced by the functional groups and their positioning on the glutamic acid backbone, enabling selective reactions under controlled conditions for the synthesis of complex molecules (Tamura et al., 2005).
科学研究应用
1. Synthesis and Structural Studies
- Concise Synthesis of (2R,4R)-Monatin : This study demonstrates the synthesis of (2R,4R)-monatin, a sweet amino acid, using (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester. The research highlights the importance of (4R)-4-Butyl-D-glutamic acid derivatives in the efficient preparation of sweet amino acids like monatin (Amino, 2016).
- Synthesis and Analysis of 4-(3-fluoropropyl)-glutamic acid Stereoisomers : This paper details the synthesis of various stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a PET imaging agent, from L- and D-glutamate derivatives. The findings emphasize the role of (4R)-4-Butyl-D-glutamic acid in the preparation of diagnostic tools for various diseases (Shih et al., 2020).
2. Enzymatic Applications and Biochemical Studies
- A New Access to Alkyl-α-ketoglutaric Acids : This research provides a method for synthesizing 4-alkyl-α-ketoglutaric acids, which are substrates for the enzyme glutamic oxalacetic transaminase (GOT). This method allows for the enzymatic synthesis of (4R)-4-Butyl-D-glutamic acid analogues, significant for studying glutamate analogues in biological systems (Hélaine et al., 1999).
3. Receptor and Neurological Studies
- Molecular Cloning, Functional Expression, Pharmacological Characterization and Chromosomal Localization of the Human Metabotropic Glutamate Receptor Type 3 : This paper focuses on the role of glutamic acid in the central nervous system and its interaction with metabotropic glutamate receptors. The study’s findings are crucial for understanding the biological importance of glutamic acid derivatives, including (4R)-4-Butyl-D-glutamic acid, in neurotransmission and brain function (Emile et al., 1996).
4. Molecular Modelling and Conformational Analysis
- Conformational Analysis of Glutamic Acid Analogues : This research investigates glutamic acid analogues, including (4R)-4-Butyl-D-glutamic acid, for their activity at Glu receptors. The study uses molecular modelling and NMR methods to explore the conformational preferences of these analogues, contributing to our understanding of their interaction with glutamate receptors (Todeschi et al., 1997).
属性
IUPAC Name |
(2R,4R)-2-amino-4-butylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649649 | |
| Record name | (4R)-4-Butyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Butyl-D-glutamic acid | |
CAS RN |
1217602-18-0, 872555-88-9 | |
| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Butyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



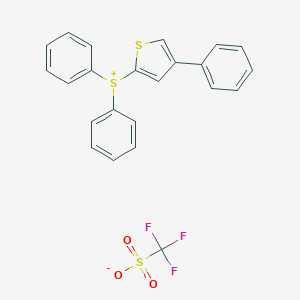
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
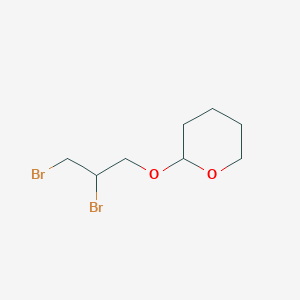
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
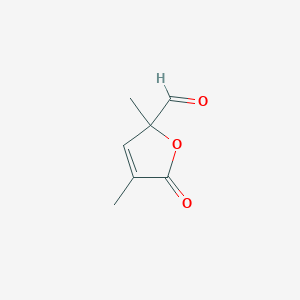
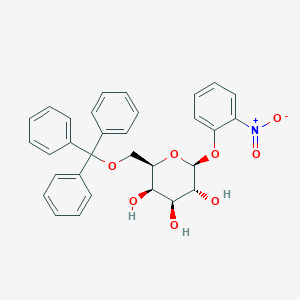
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
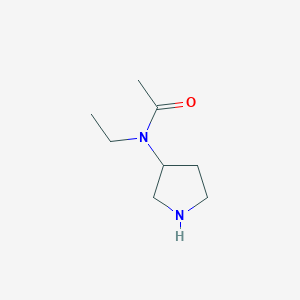
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
